

An In-depth Technical Guide to 3-Hydroxycyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxycyclohexanone**

Cat. No.: **B1200884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-Hydroxycyclohexanone**, a versatile intermediate in organic synthesis.

Core Molecular Data

3-Hydroxycyclohexanone is a cyclic ketone and a secondary alcohol with the chemical formula $C_6H_{10}O_2$.^{[1][2][3][4]} Its structure, featuring both a hydroxyl and a ketone functional group within a six-membered ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[2][3][4]}

Quantitative Physicochemical Data

The key quantitative properties of **3-Hydroxycyclohexanone** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2] [3] [5]
Molecular Weight	114.14 g/mol	[1] [2] [5]
IUPAC Name	3-hydroxycyclohexan-1-one	[1]
CAS Number	823-19-8	[1] [2]
Canonical SMILES	C1CC(CC(=O)C1)O	[1]
InChI Key	TWEVQGUWCLBRMJ- UHFFFAOYSA-N	[1]

Experimental Protocols

The synthesis and transformation of **3-Hydroxycyclohexanone** can be achieved through various methods, including chemical and biological routes. Below are detailed methodologies for its preparation and subsequent reactions.

Synthesis of 3-Hydroxycyclohexanone from 1,3-Cyclohexanedione

A common precursor for the synthesis of **3-Hydroxycyclohexanone** is 1,3-cyclohexanedione. Two environmentally friendly methods for this conversion are detailed below.

1. Electrochemical Synthesis

This method utilizes an electro-organic approach for the reduction of 1,3-cyclohexanedione.

- Apparatus: A conventional H-type electrochemical cell with a stainless steel (SS-316) cathode and a suitable anode.
- Electrolyte: An alkaline medium (e.g., aqueous solution with adjusted pH).
- Procedure:
 - Prepare a solution of 1,3-cyclohexanedione in the alkaline electrolyte.

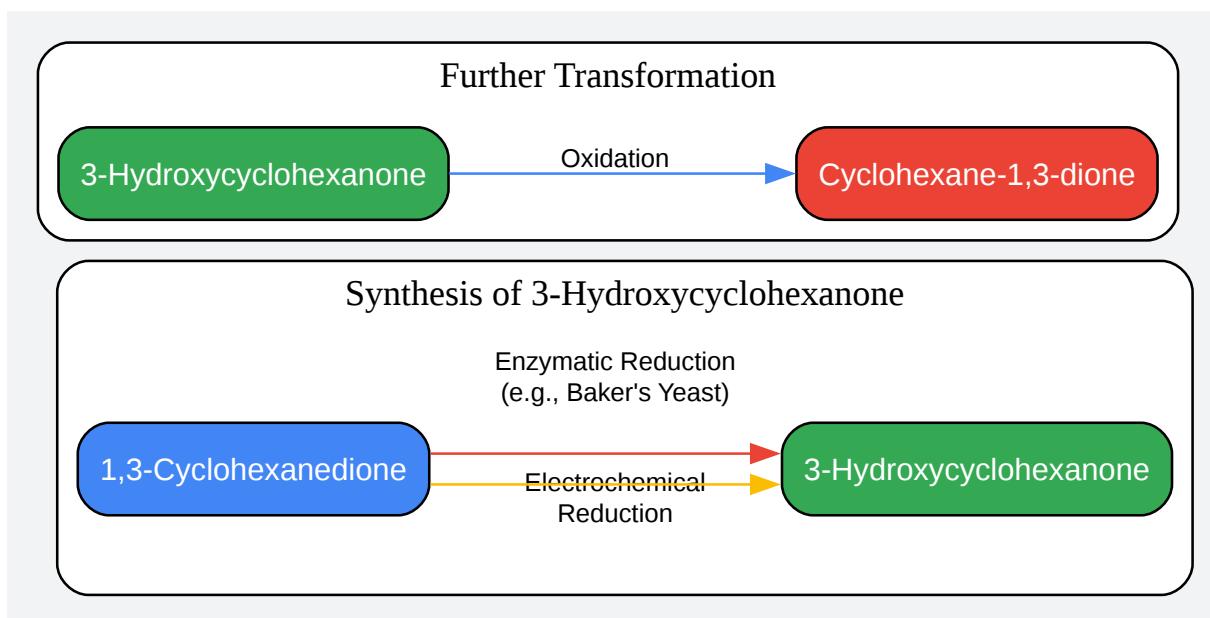
- Place the solution in the H-type cell.
- Apply a constant current (galvanostatic conditions) across the electrodes.
- Monitor the reaction progress using appropriate analytical techniques (e.g., cyclic voltammetry).
- Upon completion, extract the product from the reaction mixture.
- Purify the resulting **3-Hydroxycyclohexanone** using standard laboratory techniques such as column chromatography.^[3]

2. Biotransformation using Immobilized Baker's Yeast

This protocol employs a biocatalyst for the stereoselective reduction of 1,3-cyclohexanedione.

- Biocatalyst: Baker's Yeast (*Saccharomyces cerevisiae*) immobilized in a suitable matrix (e.g., polyacrylamide gel).
- Reaction Medium: A suitable buffer solution containing the substrate, 1,3-cyclohexanedione, and a coenzyme source if necessary (though intact yeast cells can often regenerate the necessary coenzymes).
- Procedure:
 - Prepare the immobilized Baker's Yeast catalyst.
 - Suspend the catalyst in the reaction medium containing 1,3-cyclohexanedione.
 - Incubate the mixture under controlled temperature and agitation.
 - Monitor the conversion of the substrate to **3-Hydroxycyclohexanone**.
 - After the reaction, separate the immobilized yeast from the solution.
 - Extract the product from the aqueous medium.

- Purify the **3-Hydroxycyclohexanone**. This method has been reported to yield optically pure hydroxy ketone.[3]


Oxidation of 3-Hydroxycyclohexanone to Cyclohexane-1,3-dione

The hydroxyl group of **3-Hydroxycyclohexanone** can be oxidized to yield cyclohexane-1,3-dione.

- Oxidizing Agent: A suitable oxidizing agent for secondary alcohols, such as chromic acid (Jones reagent) or a milder reagent like pyridinium chlorochromate (PCC).
- Solvent: A suitable organic solvent, such as acetone for Jones oxidation or dichloromethane for PCC oxidation.
- Procedure (General):
 - Dissolve **3-Hydroxycyclohexanone** in the chosen solvent.
 - Cool the solution in an ice bath.
 - Slowly add the oxidizing agent to the stirred solution.
 - Allow the reaction to proceed until completion, monitoring by techniques like thin-layer chromatography (TLC).
 - Quench the reaction appropriately (e.g., with isopropanol for Jones oxidation).
 - Perform a work-up to isolate the crude product.
 - Purify the cyclohexane-1,3-dione by recrystallization or column chromatography.

Synthesis and Transformation Pathways

The following diagram illustrates the key synthetic routes to **3-Hydroxycyclohexanone** from a common precursor and a subsequent transformation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **3-Hydroxycyclohexanone** and its subsequent oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxycyclohexanone | 823-19-8 | Benchchem [benchchem.com]
- 2. Buy 3-Hydroxycyclohexanone | 823-19-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 823-19-8: 3-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxycyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200884#3-hydroxycyclohexanone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1200884#3-hydroxycyclohexanone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com